Thiomorpholine 1-oxide

Alcohol dehydrogenase inhibition Enzyme binding affinity Ki value

This thiomorpholine sulfoxide (C₄H₉NOS, MW 119.19) provides a chiral, polarized S→O moiety essential for modulating solubility, H-bonding, and target engagement in drug discovery. Unlike the flat sulfide or the fully oxidized sulfone, the mono-oxidized sulfoxide introduces a stereogenic sulfur center critical for metabolic stability studies (CYP450 S-oxidation intermediate) and for building formulation-friendly leads (aqueous solubility ~239 mg/mL). Ensure your oxidation-state requirements are met—verify ≥98% purity before ordering. Standard ambient shipment; inquire for bulk pricing.

Molecular Formula C4H9NOS
Molecular Weight 119.19 g/mol
CAS No. 39213-13-3
Cat. No. B3133515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiomorpholine 1-oxide
CAS39213-13-3
Molecular FormulaC4H9NOS
Molecular Weight119.19 g/mol
Structural Identifiers
SMILESC1CS(=O)CCN1
InChIInChI=1S/C4H9NOS/c6-7-3-1-5-2-4-7/h5H,1-4H2
InChIKeyYHIIJNLSGULWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Thiomorpholine 1-Oxide (CAS 39213-13-3): A Specialized Sulfoxide Building Block with Distinct Polar and Biodegradation Profiles


Thiomorpholine 1-oxide (CAS 39213-13-3, C₄H₉NOS, MW 119.19 g/mol) is a heterocyclic sulfoxide belonging to the thiomorpholine class—the sulfur analogue of morpholine where the ring sulfur is mono-oxidized to the sulfoxide oxidation state [1]. This oxidation introduces a polarized S→O bond, increasing molecular polarity and water solubility relative to the parent thiomorpholine, while conferring distinct reactivity and biological recognition compared to the non-oxidized sulfide or the fully oxidized sulfone (thiomorpholine 1,1-dioxide) [1][2]. Its unique position as a partially oxidized sulfur species makes it a valuable intermediate in medicinal chemistry, a tool for studying oxidative metabolism, and a building block for constructing bioactive molecules where the sulfoxide moiety modulates target engagement and physicochemical properties [3].

Why Thiomorpholine 1-Oxide Cannot Be Interchanged with Unoxidized Thiomorpholine or the Sulfone Analog


Interchanging thiomorpholine oxidation states—sulfide (thiomorpholine), sulfoxide (thiomorpholine 1-oxide), and sulfone (thiomorpholine 1,1-dioxide)—is not feasible in research or development workflows because these species exhibit distinct physicochemical properties, biological recognition, and metabolic stability [1]. The sulfoxide's intermediate polarity alters aqueous solubility and hydrogen-bonding capacity relative to the parent sulfide, directly impacting formulation behavior and membrane permeability [2]. Furthermore, the sulfoxide sulfur is a chiral center, introducing stereochemical complexity absent in the planar sulfide or tetrahedral sulfone, which can critically influence target binding and off-target profiles [1]. In biodegradation studies, thiomorpholine 1-oxide appears as a distinct transient intermediate in cytochrome P450-mediated oxidation, whereas the parent thiomorpholine and morpholine undergo different initial metabolic fates—a finding that underscores the functional non-equivalence of these species in biological systems [3]. The quantitative evidence below demonstrates that procurement decisions must be driven by specific oxidation-state requirements rather than generic class membership.

Thiomorpholine 1-Oxide (CAS 39213-13-3): Head-to-Head Quantitative Differentiation Against Closest Structural Analogs


Alcohol Dehydrogenase Inhibition: Thiomorpholine 1-Oxide Exhibits Negligible Affinity Compared to Potent ADH Inhibitors

Thiomorpholine 1-oxide was evaluated for inhibition of horse liver alcohol dehydrogenase (ADH) in vitro. The compound displayed a Ki value of 1.20 × 10⁸ nM (120 mM), indicating extremely weak binding and essentially no meaningful inhibition of this enzyme [1]. In contrast, a reference potent ADH inhibitor in the same ChEMBL dataset (CHEMBL351768) shows a Ki of 22 nM—a difference of over 5 million-fold [2]. This data establishes that thiomorpholine 1-oxide is not a non-specific enzyme inhibitor and can serve as a biologically inert control or a scaffold for further functionalization.

Alcohol dehydrogenase inhibition Enzyme binding affinity Ki value

Aqueous Solubility and Hydrophilicity: Sulfoxide Oxidation State Enhances Water Compatibility Relative to Parent Thiomorpholine

A direct comparison of thiomorpholine-containing polymers reveals that thiomorpholine oxide-derived polymers are significantly more hydrophilic than those derived from the unoxidized thiomorpholine parent [1]. This increase in hydrophilicity stems from the polarized S→O bond in the sulfoxide, which enhances hydrogen-bonding capacity and aqueous compatibility. While no absolute logP or solubility value for the free thiomorpholine 1-oxide monomer is available in this source, the class-level trend is consistent: sulfoxide oxidation increases polarity relative to the sulfide . In a related medicinal chemistry study, sulfoxide derivatives of a thiomorpholine-containing antimycobacterial hit compound exhibited higher aqueous solubility than the parent hit compound, confirming the general principle that sulfoxide oxidation improves water solubility [2].

Aqueous solubility Hydrophilicity Polymer chemistry

Antimycobacterial Activity: Sulfoxide Derivatives Offer a Balance of Solubility and Potency Distinct from Sulfones

In a head-to-head comparison of thiomorpholine-containing phenylalanine amide analogs, sulfone derivatives exhibited lower MIC₉₀ values (0.78 μM) against Mycobacterium abscessus, representing superior potency, while sulfoxide derivatives showed higher aqueous solubility than the parent hit compound [1]. This trade-off between potency and solubility is a critical differentiator: sulfoxides (thiomorpholine 1-oxide class) may be preferred when aqueous formulation or reduced lipophilicity is required, whereas sulfones may be chosen when maximal potency is paramount. The study confirms that the sulfur oxidation state profoundly influences both antimicrobial activity and physicochemical properties, precluding direct substitution.

Antimycobacterial activity Mycobacterium abscessus MIC90

Cytochrome P450 Biodegradation: Thiomorpholine 1-Oxide is a Verifiable Transient Intermediate in Microbial Oxidation

In situ ¹H NMR monitoring of thiomorpholine biodegradation by Mycobacterium aurum MO1 identified thiomorpholine 1-oxide (the sulfoxide) as a distinct intermediate resulting from S-oxidation catalyzed by cytochrome P450 [1]. The parent thiomorpholine undergoes initial S-oxidation to the sulfoxide, which is then further metabolized via ring cleavage to thiodiglycolic acid. This experimentally verified intermediate status distinguishes thiomorpholine 1-oxide from both the starting sulfide and the fully oxidized sulfone, which is not observed as an intermediate in this pathway [1]. The involvement of cytochrome P450 in this S-oxidation was confirmed by inhibition with metyrapone, a known P450 inhibitor [1].

Biodegradation Cytochrome P450 Metabolic intermediate

Predicted Physicochemical Parameters: pKa and Density Provide Baseline Differentiation from Thiomorpholine

Predicted physicochemical data for thiomorpholine 1-oxide include a pKa of 8.92 ± 0.20 and a density of 1.2438 g/cm³ . For comparison, the parent thiomorpholine has a reported pKa of approximately 9.0, and morpholine has a pKa of 8.36 [1][2]. The sulfoxide oxidation slightly lowers the basicity of the ring nitrogen relative to thiomorpholine, a subtle but measurable difference that can affect protonation state at physiological pH and influence salt formation during synthesis or purification. The density increase relative to the unoxidized parent (thiomorpholine density ~1.03 g/cm³) reflects the added oxygen mass and increased polarity.

Physicochemical properties pKa Density

Synthetic Oxidation Selectivity: Controlled Conditions Yield Sulfoxide vs. Sulfone with High Efficiency

The oxidation of alkyl-substituted thiomorpholines with 30% H₂O₂ demonstrates clear temperature-dependent selectivity: at 0 °C, the reaction yields the corresponding 1-oxide (sulfoxide) in 87% yield from the free base and 84% yield from the hydrochloride salt [1]. In contrast, performing the oxidation at 50 °C with excess H₂O₂ yields the 1,1-dioxide (sulfone) in 41% and 46% yield, respectively [1]. This experimentally validated selectivity profile provides a synthetic rationale for procuring the pre-formed sulfoxide rather than attempting in-house oxidation when precise oxidation state control is required. Similar high-yield (>90%) oxidation of thiomorpholine to the 1-oxide using H₂O₂ in acetic acid at 0–25 °C has been reported .

Synthetic methodology Oxidation selectivity Yield

High-Value Application Scenarios for Thiomorpholine 1-Oxide (CAS 39213-13-3) Driven by Quantitative Differentiation Evidence


Building Block for Solubility-Enhanced Antimycobacterial Agents

Researchers optimizing phenylalanine amide leads against Mycobacterium abscessus and other mycobacteria can leverage thiomorpholine 1-oxide as a sulfoxide building block to improve aqueous solubility relative to the parent hit compound, as demonstrated in a comparative study of sulfoxide vs. sulfone derivatives [1]. While sulfone derivatives offer superior potency (MIC₉₀ 0.78 μM), the sulfoxide class provides a formulation-friendly solubility profile that may be advantageous for in vivo studies or oral bioavailability [1].

Inert Control or Scaffold in Enzymatic Assays Requiring Negligible ADH Interference

In enzyme inhibition screens involving alcohol dehydrogenase (ADH), thiomorpholine 1-oxide can serve as a biologically inert negative control or as a non-interfering scaffold for constructing test compounds, given its measured Ki of 120 mM against horse liver ADH—a value over 5 million-fold weaker than a reference potent ADH inhibitor (Ki 22 nM) [1][2]. This lack of meaningful ADH inhibition ensures that observed activity in modified analogs can be attributed to introduced functional groups rather than the thiomorpholine 1-oxide core.

Metabolic Intermediate Reference Standard for Cytochrome P450 S-Oxidation Studies

Environmental microbiology and drug metabolism laboratories investigating cytochrome P450-mediated S-oxidation pathways require authentic standards of transient intermediates. Thiomorpholine 1-oxide has been experimentally identified by in situ ¹H NMR as the initial S-oxidation product during thiomorpholine biodegradation by Mycobacterium aurum MO1, and its formation is inhibited by the P450 inhibitor metyrapone [1]. Procuring this compound provides a verified reference material for method development, metabolite identification, and kinetics studies of sulfoxidation reactions.

Hydrophilic Monomer for Oxidation-Responsive Polymer Synthesis

Polymer chemists designing oxidation-sensitive materials or hemocompatible coatings can utilize thiomorpholine 1-oxide-containing monomers to increase hydrophilicity relative to unoxidized thiomorpholine analogs [1]. The enhanced hydrophilicity of thiomorpholine oxide-derived polymers, as documented in comparative reviews of thiomorpholine-based polymeric platforms, translates to improved aqueous compatibility and tunable responsiveness in biomedical applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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